Enhanced Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted 2-Aminobenzoxazole
The 5-tert-butyl substituent substantially increases the lipophilicity of the 2-aminobenzoxazole scaffold compared to the unsubstituted parent compound. The computed logP for the unsubstituted 2-aminobenzoxazole is reported to be in the range of 1.5–2.0 [1]. While a measured logP for 5-tert-butyl-1,3-benzoxazol-2-amine is not available in the primary literature, a closely related regioisomer, 5-amino-2-(tert-butyl)benzoxazole, has a reported logP of 3.29 . The addition of a tert-butyl group to a benzoxazole scaffold is known to increase logP by approximately 1.5–2.0 units through added hydrophobic surface area. This increase in lipophilicity is anticipated to enhance passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | Not directly measured for target compound; regioisomer logP = 3.29 |
| Comparator Or Baseline | Unsubstituted 2-aminobenzoxazole logP ≈ 1.5–2.0 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.8 (estimated based on regioisomer data and class-level trends) |
| Conditions | Computed logP values; regioisomer data from BuildingBlocks (BocSci). |
Why This Matters
Higher lipophilicity translates to improved membrane permeability, which is a key parameter in drug discovery for accessing intracellular targets; this differentiates the tert-butyl analog from more polar 5-substituted alternatives (e.g., -OH, -NH2).
- [1] MolBase. 2-Aminobenzoxazole: Physicochemical Properties, LogP = 1.99120. Accessed 2026. View Source
